molecular formula C12H15FN2O2 B7474084 N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide

N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide

Katalognummer B7474084
Molekulargewicht: 238.26 g/mol
InChI-Schlüssel: FQVNWRAZLBSRBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide, commonly known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a chemical compound that has revolutionized the field of neuroscience research. DREADDs are genetically engineered receptors that can be selectively activated by a synthetic ligand, clozapine-N-oxide (CNO), which enables researchers to control neuronal activity in vivo with high spatial and temporal precision.

Wirkmechanismus

DREADDs are engineered GPCRs that are selectively activated by N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide, which is a synthetic ligand that does not activate endogenous receptors. Upon binding of N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide, DREADDs activate downstream signaling pathways that modulate neuronal activity. The specific downstream effects of DREADD activation depend on the specific DREADD subtype and the neuronal population expressing it.
Biochemical and Physiological Effects:
DREADD activation has been shown to modulate neuronal activity in vivo, leading to changes in behavior and physiological responses. For example, activation of hM3Dq in the ventral tegmental area (VTA) has been shown to increase dopamine release in the nucleus accumbens, leading to increased locomotor activity and reward-seeking behavior. Activation of hM4Di in the prefrontal cortex (PFC) has been shown to reduce anxiety-like behavior in mice.

Vorteile Und Einschränkungen Für Laborexperimente

DREADDs offer several advantages for neuroscience research, including high spatial and temporal precision, reversible activation, and cell-type specificity. DREADDs also allow for the modulation of neuronal activity in vivo, which is more physiologically relevant than in vitro studies. However, there are also some limitations to DREADD research, including potential off-target effects, the need for genetic modification, and the potential for desensitization and downregulation of DREADDs over time.

Zukünftige Richtungen

There are several future directions for DREADD research, including the development of new DREADD subtypes with different activation profiles, the optimization of N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide pharmacokinetics, and the development of non-invasive methods for DREADD delivery. DREADDs also have potential therapeutic applications for neurological and psychiatric disorders, although further research is needed to fully understand their therapeutic potential.

Synthesemethoden

The synthesis of DREADDs involves genetic engineering techniques that modify G protein-coupled receptors (GPCRs) to make them selectively activated by N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide. The first DREADD was developed in 2007 by the Roth lab at UNC Chapel Hill, which involved the mutagenesis of the M3 muscarinic receptor to make it insensitive to endogenous ligands and sensitive to N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide. Since then, several other DREADDs have been developed, including hM4Di, hM3Dq, and hM3D(Gq)i, which have different activation profiles and can be used to modulate different neuronal populations.

Wissenschaftliche Forschungsanwendungen

DREADDs have been widely used in neuroscience research to study the function of specific neural circuits in vivo. They have been used to investigate the role of specific neuronal populations in behaviors such as reward, addiction, anxiety, and social behavior. DREADDs have also been used to investigate the neural mechanisms underlying psychiatric disorders such as depression, schizophrenia, and autism. In addition, DREADDs have been used to develop novel therapeutic approaches for neurological and psychiatric disorders.

Eigenschaften

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-14(2)11(16)8-15(3)12(17)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVNWRAZLBSRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C)C(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.